tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate
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Overview
Description
Tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate is a complex organic compound that features a tert-butyl carbamate group, a hydroxy group, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the protection of an amine group with a tert-butyl carbamate, followed by the introduction of the pyrazole moiety through a series of coupling reactions. The hydroxy group is then introduced via selective oxidation or reduction reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the pyrazole ring may produce a dihydropyrazole derivative.
Scientific Research Applications
Tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate involves its interaction with specific molecular targets. The pyrazole moiety may bind to enzymes or receptors, modulating their activity. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3-hydroxypropyl)carbamate: Similar structure but lacks the pyrazole moiety.
N-Boc-hydroxylamine: Contains a tert-butyl carbamate group but differs in the rest of the structure.
Uniqueness
Tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate is unique due to the presence of both the pyrazole moiety and the hydroxy group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
Tert-butyl N-{3-hydroxy-2-[(1-methyl-1H-pyrazol-5-yl)methyl]propyl}carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a tert-butyl group, a hydroxyl group, and a pyrazole moiety. Its molecular formula is C13H20N2O3, and it has a molecular weight of approximately 252.31 g/mol. The specific arrangement of these functional groups contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, revealing several key areas of interest:
1. Neuroprotective Effects
Research indicates that this compound exhibits neuroprotective properties, particularly against neurodegenerative conditions such as Alzheimer's disease (AD). In vitro studies have shown that it can reduce the levels of amyloid-beta (Aβ) and decrease β-secretase activity, which are critical factors in AD pathogenesis .
2. Antioxidant Activity
The compound has demonstrated significant antioxidant activity, which is vital for combating oxidative stress in cells. This property is linked to its ability to scavenge free radicals and reduce inflammation markers such as TNF-α in astrocytes .
3. Potential Anti-Cancer Properties
Preliminary studies suggest that this compound may have anti-cancer effects. It has been shown to inhibit cell proliferation in certain cancer cell lines, indicating a possible role in cancer therapy .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Inhibition of Enzymatic Activity : The compound inhibits β-secretase, an enzyme involved in the cleavage of amyloid precursor protein (APP), thus reducing Aβ production.
- Reduction of Oxidative Stress : By acting as an antioxidant, it mitigates oxidative damage in neuronal cells, potentially preserving cognitive function.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
Properties
IUPAC Name |
tert-butyl N-[2-(hydroxymethyl)-3-(2-methylpyrazol-3-yl)propyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-13(2,3)19-12(18)14-8-10(9-17)7-11-5-6-15-16(11)4/h5-6,10,17H,7-9H2,1-4H3,(H,14,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCIDXZZLYTWGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1=CC=NN1C)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.